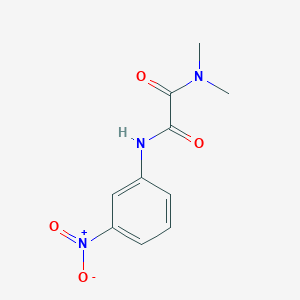

N,N-Dimethyl-N'-(m-nitrophenyl)oxamide

Description

Properties

Molecular Formula |

C10H11N3O4 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(3-nitrophenyl)oxamide |

InChI |

InChI=1S/C10H11N3O4/c1-12(2)10(15)9(14)11-7-4-3-5-8(6-7)13(16)17/h3-6H,1-2H3,(H,11,14) |

InChI Key |

WGJTUYUQUADIKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Physical Properties

- Solubility: Alkyl-substituted oxamides (e.g., N,N'-Dipropyloxamide) exhibit higher solubility in nonpolar solvents due to hydrophobic alkyl chains . Aromatic derivatives (e.g., N,N-Dimethyl-N'-phenyloxamide) show moderate solubility in polar solvents like ethanol . this compound: The nitro group reduces solubility in nonpolar solvents but may enhance solubility in polar aprotic solvents (e.g., DMF) due to dipole interactions .

Melting Points :

Chemical Reactivity and Stability

- Hydrolysis Rates: Oxamide hydrolyzes slowly due to low water solubility, making it a slow-release nitrogen fertilizer . Alkyl-substituted oxamides hydrolyze faster than aromatic derivatives due to reduced steric hindrance .

- Photochemical Reactivity: N,N-Dimethyl-N'-phenyloxamide undergoes photodimerization to form cycloadducts .

Research Findings and Data Tables

Table 2: Thermal and Corrosion Inhibition Properties

*Predicted based on nitro group contributions.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-N'-(m-nitrophenyl)oxamide?

- Methodological Answer : The synthesis typically involves coupling a nitro-substituted aromatic amine with an oxalic acid derivative. A common approach is:

Acid Chloride Formation : React m-nitroaniline with oxalyl chloride in anhydrous conditions to form the oxalyl chloride intermediate.

Amide Coupling : Introduce dimethylamine under controlled temperatures (0–5°C) to prevent side reactions. Use solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .

- Key Considerations :

- Maintain inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%).

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | (Analog) | (Analog) |

|---|---|---|

| Solvent | Thionyl chloride/DCM | DMF |

| Temperature | Room temperature | 0–5°C |

| Yield | ~70% | ~65% |

| Purification | Column chromatography | Recrystallization |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dimethyl groups. For example, aromatic protons in the m-nitrophenyl group appear as distinct multiplet signals (δ 7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1 for C₁₁H₁₃N₃O₃) .

Q. What are the primary applications in medicinal chemistry research?

- Methodological Answer :

- Drug Discovery : Acts as a scaffold for kinase inhibitors due to its planar oxamide core, which facilitates hydrogen bonding with target proteins .

- Apoptosis Studies : Derivatives induce cytotoxicity in cancer cells via mitochondrial pathways. Researchers use MTT assays and flow cytometry to validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve intermediate stability.

- Temperature Gradients : Perform reactions at –10°C to 25°C to identify ideal kinetic conditions .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activities of oxamide derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing m-nitro with p-fluoro) to correlate structure-activity relationships (SAR) .

- Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .

Q. How do electronic effects of substituents influence the compound's photochemical stability?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to predict electron-withdrawing effects of the nitro group on excited-state behavior (e.g., S₁→T₁ transitions) .

- Experimental Validation :

- UV-Vis Spectroscopy : Track absorbance shifts under UV light (λ = 254 nm) to assess degradation rates.

- EPR Spectroscopy : Detect radical formation during photolysis, indicating triplet-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.